
1-(5-Fluoropyrimidin-2-YL)ethanamine
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-YL)ethanamine, also known as 5-FPMA, is a potent synthetic chemical compound . It belongs to the class of substituted amphetamines . The CAS Number of this compound is 915720-57-9 .
Synthesis Analysis
The synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine involves the use of the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) . The Vf-ATA is covalently immobilized and used in a packed-bed reactor to set up a continuous flow biotransformation . This process circumvents the 2-step process described in literature for the batch reaction .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine is the enantioselective amination of ketones . This reaction is catalyzed by amine transaminases (ATAs), which utilize simple amines as amino donors and the vitamin B6-based pyridoxal 5-phosphate (PLP) cofactor as a molecular shuttle .Applications De Recherche Scientifique
Synthesis and Biocatalysis
- Covalent Immobilization of Amine Transaminase : A study by Semproli et al. (2020) focused on the covalent immobilization of amine transaminase from Vibrio fluvialis for synthesizing (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, an intermediate in the JAK2 kinase inhibitor AZD1480. This study utilized a continuous flow biotransformation process with in-line purification, achieving over 99% enantiomeric excess (ee) (Semproli et al., 2020).
- ω-Transaminase Biocatalyst in Two-Phase System : Meadows et al. (2013) conducted a screening of 60 transaminases for efficient synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, identifying the ω-transaminase from Vibrio fluvialis as the most promising. The process was improved using toluene as an immiscible solvent, leading to high yields and enantiomeric purity (Meadows et al., 2013).
Applications in Medicinal Chemistry
- Synthesis of Voriconazole : The synthesis of voriconazole, an antifungal agent, involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative. The process was examined for diastereocontrol and absolute stereochemistry establishment, as described by Butters et al. (2001) (Butters et al., 2001).
- DNA Binding and Nuclease Activity Studies : Kumar et al. (2012) investigated Cu(II) complexes with tridentate ligands, including 1-(5-fluoropyrimidin-2-yl)ethanamine, for DNA binding, nuclease activity, and cytotoxicity, finding significant DNA binding and cleavage activity (Kumar et al., 2012).
Antimicrobial and Antifungal Activity
- Substituted 6-Fluorobenzo[d]thiazole Amides : Pejchal et al. (2015) synthesized a series of amides derived from this compound and reported their antimicrobial and antifungal activities. Some compounds demonstrated activity comparable to standard medicinal agents (Pejchal et al., 2015).
Safety and Hazards
Orientations Futures
The synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine using immobilized amine transaminase from Vibrio fluvialis under flow conditions represents a significant advancement . The process yields optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine (ee >99%) . This method could potentially be optimized and scaled up for industrial applications, contributing to the production of the JAK2 kinase inhibitor AZD1480 .
Mécanisme D'action
Target of Action
The primary target of 1-(5-Fluoropyrimidin-2-YL)ethanamine is the JAK2 kinase . This compound is a key intermediate in the synthesis of the JAK2 kinase inhibitor AZD1480 . The JAK2 kinase plays a crucial role in signal transduction for various cytokines and growth factors, and its dysregulation is implicated in several diseases, including cancer .
Mode of Action
This compound interacts with its target, the JAK2 kinase, by inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, which is critical for cell proliferation, differentiation, cell migration, and apoptosis .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK2 kinase, it disrupts the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 1834±200 °C and a density of 1202±006 g/cm3 . It’s recommended to store the compound at 2-8°C
Result of Action
The inhibition of JAK2 kinase by this compound leads to the disruption of the JAK-STAT signaling pathway . This disruption can lead to changes in cell proliferation, differentiation, cell migration, and apoptosis, potentially providing therapeutic benefits in diseases where the JAK-STAT pathway is dysregulated .
Action Environment
It’s worth noting that the compound was synthesized using a continuous flow biotransformation in a homogeneous system including dimethyl carbonate as a green co-solvent . This suggests that the compound’s synthesis and action may be influenced by factors such as temperature, solvent, and reaction conditions .
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCHUPFJXHQIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679187 | |
| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905587-29-3 | |
| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

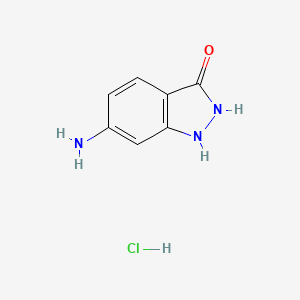
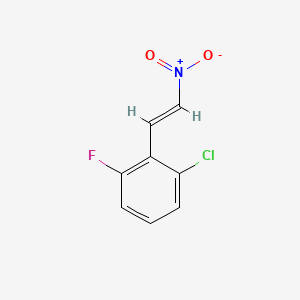
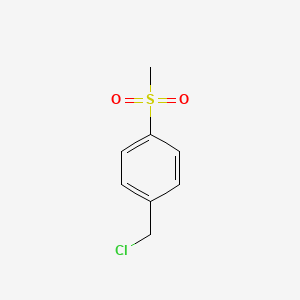

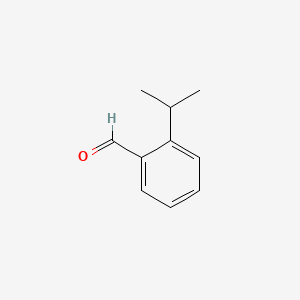
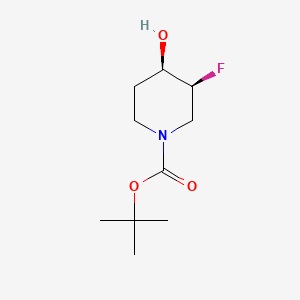
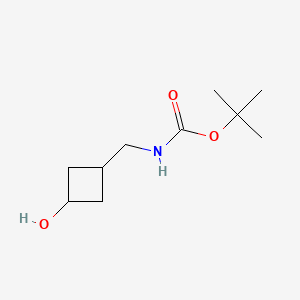
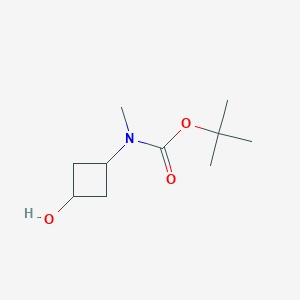


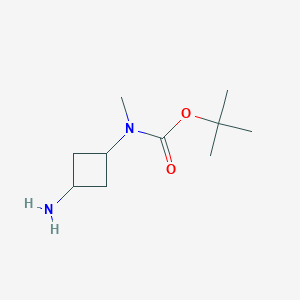
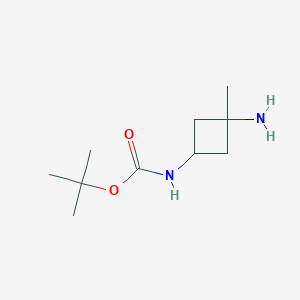

![[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B3021923.png)